Acidissiminin
Description
Contextualization of Limonoids in Chemical Biology Research
Limonoids are a significant class of highly oxygenated tetracyclic triterpenoids found predominantly in plants of the Meliaceae and Rutaceae families. chemrxiv.orgjst.go.jpchemrxiv.org These compounds are characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton or a derivative thereof. chemrxiv.orgnih.gov The structural diversity within the limonoid family is vast, with over 2500 different limonoids identified, featuring more than 35 unique carbon frameworks. chemrxiv.orgchemrxiv.org
In chemical biology, limonoids are of great interest due to their wide spectrum of potent biological activities. These include anticancer, anti-inflammatory, antiviral, antimicrobial, antidiabetic, and insecticidal properties. chemrxiv.orgnih.gov A well-known example is Azadirachtin (B1665905) A, a limonoid highly valued for its powerful insecticidal effects. chemrxiv.orgchemrxiv.org The complexity and diverse bioactivity of limonoids make them valuable as therapeutic leads and as tools for probing biological pathways. nih.gov Researchers actively synthesize limonoid derivatives to enhance their natural activities and to study structure-activity relationships (SAR), aiming to develop new clinical candidates. nih.gov Although Acidissiminin is isolated from Limonia acidissima, a plant that also produces limonoids, it is important to note that this compound itself is an alkaloid, not a limonoid. pageplace.deresearchgate.net
Historical Perspectives on this compound Research Trajectory
The research history of this compound begins with its isolation from the fruits of Limonia acidissima. pageplace.de It was identified as an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. pageplace.delibretexts.org Early research in the 1990s focused on the isolation and structural elucidation of this compound and its closely related analogues.
In 1991, a study detailed the isolation of two new tyramine (B21549) derivatives, acidissiminol and this compound epoxide, from the same plant. acs.org This work referred to this compound as a previously isolated compound, establishing its structure through the analysis of spectral data. acs.org The structures of these compounds were determined using various spectroscopic methods, including UV, IR, NMR, and mass spectrometry. researchgate.netresearchgate.net For instance, this compound was characterized as the O-octadecanoyl derivative of N-benzoyl-p-hydroxyphenethyl alcohol etherified with a monoterpene unit. vdoc.pub These initial studies laid the groundwork for understanding the chemical profile of the tyramine derivatives present in Limonia acidissima.
Current Research Landscape and Academic Significance of this compound
The academic significance of this compound and its derivatives is primarily linked to their potential biological activities, which have been explored in various contexts. Although extensive research on this compound itself is not abundant, studies on the extracts of Limonia acidissima and related compounds suggest potential therapeutic applications.
Research has indicated that compounds from Limonia acidissima possess anticancer and anti-inflammatory properties. dergipark.org.trresearchgate.netresearchgate.net For example, the ethanolic extract of the fruit pulp, which contains tyramine derivatives like this compound, was shown to have a cytotoxic effect against Ehrlich ascites carcinoma in mice. globalresearchonline.net More recent research has employed computational methods, such as molecular docking, to investigate the potential of this compound derivatives. One such study predicted that compounds like acidissiminol and this compound epoxide have a potential affinity for the HER-2 receptor, suggesting a possible role as anticancer agents for HER-2 positive breast cancer. way2drug.com
Structure
2D Structure
Properties
CAS No. |
126005-91-2 |
|---|---|
Molecular Formula |
C43H65NO4 |
Molecular Weight |
660.0 g/mol |
IUPAC Name |
[(2E)-1-[4-(2-benzamidoethyl)phenoxy]-3,7-dimethylocta-2,6-dien-4-yl] octadecanoate |
InChI |
InChI=1S/C43H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-42(45)48-41(31-26-36(2)3)37(4)33-35-47-40-29-27-38(28-30-40)32-34-44-43(46)39-23-20-19-21-24-39/h19-21,23-24,26-30,33,41H,5-18,22,25,31-32,34-35H2,1-4H3,(H,44,46)/b37-33+ |
InChI Key |
AKRJIIVORCSJLA-LAWMERGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC=C(C)C)/C(=C/COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC=C(C)C)C(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C |
melting_point |
65 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Abundance and Advanced Isolation Methodologies for Acidissiminin
Botanical Sources and Ecological Context of Acidissiminin Production
This compound is a natural compound isolated from Limonia acidissima, commonly known as the wood apple or elephant apple. This tree belongs to the Rutaceae family and is native to the Indian subcontinent and distributed across Asia. researchgate.netresearchgate.net It thrives in tropical climates and is valued not only as a food source but also for its extensive use in traditional medicine systems. researchgate.net Various parts of the Limonia acidissima plant, including the fruit, leaves, and bark, are utilized in ethnomedicine for a range of ailments. researchgate.netresearchgate.net
The fruit of Limonia acidissima contains a complex mixture of bioactive compounds, which underscores its medicinal applications. Besides this compound, the plant is a rich source of flavonoids, saponins, tannins, coumarins, glycosides, phytosterols, and tyramine (B21549) derivatives. researchgate.netresearchgate.net The presence of these diverse phytochemicals creates a complex chemical environment from which this compound must be selectively isolated. The production of this compound is part of the plant's secondary metabolism, which is often influenced by ecological factors and environmental stressors.
Contemporary Extraction Strategies for Natural Product Enrichment
The isolation of a specific compound like this compound from a complex botanical matrix requires efficient and selective extraction methods. Contemporary strategies focus on maximizing yield and purity while minimizing solvent consumption and extraction time. nih.gov
Solvent-Based Extraction Optimization Techniques
Solvent extraction is a foundational technique for isolating natural products from solid plant materials. organomation.com The principle of "like dissolves like" is central, where the choice of solvent is critical and depends on the polarity of the target compound. nih.gov The efficiency of this process is influenced by several key factors.
Key factors in optimizing solvent-based extraction include the choice of solvent, temperature, pressure, and the physical state of the sample matrix. organomation.com Solvents commonly employed range from polar (water, methanol, ethanol) to non-polar (hexane, chloroform), and mixtures are often used to fine-tune selectivity. nih.govnih.gov For instance, ethanol-water mixtures are frequently recommended for extracting phenolic compounds. nih.gov Optimizing these parameters is crucial for selectively extracting target compounds while leaving undesirable ones behind.
Table 1: Factors Influencing Solvent Extraction Efficiency
| Parameter | Influence on Extraction |
|---|---|
| Solvent Choice | Must be selected based on the target compound's solubility and polarity. organomation.com |
| Temperature | Higher temperatures can increase solubility and diffusion rates but may degrade thermally sensitive compounds. organomation.com |
| Pressure | Elevated pressure can enhance solvent penetration into the plant matrix. organomation.comitb.ac.id |
| Contact Time | Sufficient time is needed for the solvent to interact with the sample for optimal yield. organomation.com |
| Sample Particle Size | Finer particles provide a larger surface area, improving solvent penetration and extraction efficiency. organomation.com |
| pH | Adjusting the pH can alter the solubility of certain compounds, enhancing their extraction. organomation.com |
Advanced Physical Extraction Methods (e.g., Microwave-Assisted Extraction, Ultrasound-Assisted Extraction, Pressurized Solvent Extraction)
To overcome the limitations of traditional methods, several advanced physical extraction techniques have been developed. These "green" methods often offer reduced extraction times, lower solvent usage, and improved yields. nih.govmdpi.com
Microwave-Assisted Extraction (MAE) : This technique utilizes microwave energy to rapidly heat the solvent and sample, which accelerates the transfer of analytes from the matrix into the solvent. anton-paar.comphcogrev.com MAE can significantly reduce extraction time (often to 15-30 minutes) and solvent consumption compared to conventional methods like Soxhlet extraction. anton-paar.com
Ultrasound-Assisted Extraction (UAE) : UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer. nih.govmdpi.com
Pressurized Solvent Extraction (PSE) : Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures (e.g., 75–200 °C) and pressures (e.g., around 100 atm). mdpi.comepa.gov These conditions keep the solvent in a liquid state above its boiling point, decreasing its viscosity and increasing its penetration into the sample matrix, leading to faster and more efficient extractions. mdpi.comresearchgate.net
Table 2: Comparison of Advanced Extraction Methods
| Method | Principle | Advantages |
|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. anton-paar.com | Reduced time and solvent use, improved yield, suitable for thermolabile compounds. phcogrev.com |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. mdpi.com | Increased efficiency, reduced processing time. mdpi.com |
| Pressurized Solvent Extraction (PSE/ASE) | Uses elevated temperature and pressure. mdpi.com | Fast, efficient, reduced solvent consumption compared to traditional methods. mdpi.comepa.gov |
Chromatographic Separation Techniques for this compound Purification
Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the high-resolution separation and purification of the target molecule, this compound.
High-Resolution Liquid Chromatography Approaches (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for separating components of a mixture. americanlaboratory.com The choice between them often depends on the desired resolution, speed, and sensitivity. waters.com
High-Performance Liquid Chromatography (HPLC) : A well-established technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of compounds between the two phases. americanlaboratory.com
Ultra-Performance Liquid Chromatography (UPLC) : An evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). waters.commdpi.com This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. americanlaboratory.comijsrtjournal.com The increased efficiency allows for better separation of complex mixtures. americanlaboratory.com
These analytical methods are crucial for assessing the purity of fractions and for developing and optimizing methods for larger-scale purification. lcms.czwaters.com
Table 3: Comparison of HPLC and UPLC
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm waters.com |
| Operating Pressure | Lower | Significantly higher (up to 15,000 psi) waters.com |
| Resolution | Good | Very High americanlaboratory.com |
| Analysis Time | Longer | Shorter americanlaboratory.comwaters.com |
| Sensitivity | Good | Higher americanlaboratory.com |
Preparative Chromatography for Scale-Up Isolation (e.g., Preparative TLC)
While HPLC and UPLC are primarily analytical, preparative chromatography aims to isolate and purify larger quantities of a substance for further research. welch-us.comrotachrom.com
Preparative Thin-Layer Chromatography (Prep TLC) : This technique is a cost-effective method for purifying small-scale samples (typically under 100 mg). rochester.educhemrxiv.org It uses larger plates with a thicker layer of stationary phase (e.g., silica (B1680970) gel) compared to analytical TLC. rochester.educhemistryabc.com The crude sample is applied as a band, and the plate is developed in a suitable solvent system. rochester.edu After separation, the bands corresponding to the desired compound are visualized (often with UV light), scraped from the plate, and the pure compound is recovered by eluting it from the stationary phase with a polar solvent. rochester.eduresearchgate.net This method is particularly useful for isolating components from natural extracts. chemistryabc.com
Table 4: Characteristics of Preparative TLC
| Feature | Description |
|---|---|
| Scale | Small-scale purification, typically 10-100 mg. rochester.educhemrxiv.org |
| Stationary Phase | Thick layer (e.g., 500 - 2000 µm) of adsorbent like silica gel on a glass or aluminum backing. chemrxiv.orgaga-analytical.com.pl |
| Application | Sample is applied as a thin line or band near the bottom of the plate. rochester.edu |
| Recovery | Separated bands are physically scraped from the plate and the compound is extracted with a solvent. rochester.edu |
| Advantages | Simple, cost-effective, allows for rapid separation of multiple components. rochester.educhemistryabc.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzamide-N-{p-[(3,7-dimethyl-4-hydroxy-2,6-octadienyl)oxy]phenethyl} |
| Chloroform |
| Coumarins |
| Ethanol |
| Flavonoids |
| Glycosides |
| Hexane |
| Methanol |
| Phytosterols |
| Saponins |
| Tannins |
| Tyramine |
Orthogonal Chromatographic Methodologies for Enhanced Purity
The purification of this compound from the complex matrix of its natural source, the fruit of Limonia acidissima, necessitates advanced chromatographic techniques to achieve high purity. globalresearchonline.netresearchgate.net The co-occurrence of structurally similar tyramine derivatives, such as Acidissiminol and this compound epoxide, presents a significant purification challenge. researchgate.netresearchgate.net To resolve these closely related compounds, researchers employ orthogonal chromatographic methodologies, which separate molecules based on different chemical or physical principles.
An effective strategy involves the sequential use of column chromatography (CC) with different stationary phases. acs.org Initial separation of the crude or semi-purified extract is often performed on a silica gel column. acs.org This technique separates compounds based primarily on polarity. Following this, further purification can be achieved using a different stationary phase, such as neutral alumina, for which the separation mechanism involves different surface interactions compared to silica. acs.org This two-step process, utilizing adsorbents with distinct selectivity (silica gel and alumina), is a classic example of an orthogonal approach. By exploiting different separation mechanisms, it effectively removes impurities that may co-elute with this compound in a single chromatographic system, thereby enhancing the final purity of the isolated compound.
Integrated Isolation and Purification Workflows in Natural Product Discovery
The discovery and isolation of novel bioactive compounds like this compound rely on systematic and integrated workflows that efficiently progress from the raw natural source to the pure, characterized molecule. researchgate.nethmdb.ca The process for this compound, derived from the fruit pulp of Limonia acidissima, serves as a representative model for natural product discovery. globalresearchonline.netrsc.org
The workflow typically commences with the collection and processing of the plant material. The fruit pulp is dried, powdered, and then subjected to solvent extraction. globalresearchonline.netijarbs.com Ethanol or ethanol-water mixtures are commonly used to create a crude extract containing a wide array of phytochemicals. globalresearchonline.net This initial extract is then concentrated to yield a semi-solid residue.
This crude extract undergoes a series of purification steps, beginning with preliminary fractionation and leading to fine-tuned chromatographic separation. The integrated workflow is detailed in the table below.
Table 1: Integrated Workflow for the Isolation of this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Material Preparation | Fruits of Limonia acidissima are collected, and the pulp is separated, shade-dried, and pulverized into a coarse powder. globalresearchonline.net | To increase the surface area for efficient solvent extraction. |
| 2. Solvent Extraction | The powdered fruit pulp is extracted with a suitable solvent, such as ethanol, often at room temperature through maceration. globalresearchonline.netijarbs.com | To create a crude extract containing the desired compound and other phytochemicals. |
| 3. Concentration | The solvent is removed from the extract, typically under reduced pressure, to yield a concentrated crude residue. | To prepare the extract for chromatographic separation. |
| 4. Preliminary Chromatography | The crude residue is subjected to column chromatography (CC) using silica gel. acs.org | To perform an initial separation of compounds based on polarity, yielding fractions enriched with this compound. |
| 5. Orthogonal Chromatography | Fractions containing this compound are further purified using a secondary chromatographic system, such as column chromatography on neutral alumina. acs.org | To separate this compound from closely related impurities by employing a different separation mechanism, ensuring high purity. |
| 6. Purity Assessment | The final compound's purity is assessed using techniques like Thin-Layer Chromatography (TLC) and spectroscopic methods (NMR, Mass Spectrometry). researchgate.netacs.org | To confirm the identity and homogeneity of the isolated this compound. |
This multi-step, integrated approach is crucial in natural product chemistry. It allows for the systematic enrichment and ultimate isolation of a single target compound from a highly complex biological mixture, enabling its subsequent structural elucidation and biological evaluation. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acidissiminol |
| This compound epoxide |
| N-benzoyltyramine |
Elucidation of the Biosynthetic Pathway of Acidissiminin
Precursor Incorporation Studies and Isotopic Labeling Methodologies
There are no published studies on precursor incorporation or isotopic labeling for Acidissiminin. This type of research, which involves feeding an organism isotopically labeled compounds (e.g., ¹³C-tyrosine) and tracking the label's position in the final product via mass spectrometry or NMR, is essential for definitively identifying the molecular building blocks of a natural product. wikipedia.orgspectroinlets.comgeneralmetabolics.com Without such studies, the precise origins of the carbon skeleton of this compound remain speculative.
Enzymatic Reaction Characterization in this compound Biosynthesis
No enzymes involved in the this compound biosynthetic pathway have been identified, isolated, or functionally annotated. The pathway would hypothetically require a suite of enzymes, including a tyrosine decarboxylase, an N-benzoyltransferase, and various enzymes from terpenoid biosynthesis such as prenyltransferases and tailoring enzymes (e.g., hydroxylases, epoxidases). wikipedia.orgnih.govmdpi.comnih.gov However, the specific genes encoding these enzymes and their functional roles in constructing this compound have not been investigated.
There are no reports of the in vitro reconstitution of any enzymatic step in this compound biosynthesis. This experimental process, where purified enzymes are combined in a controlled environment to catalyze a specific reaction outside of a living organism, is a critical step for confirming enzyme function. The absence of identified enzymes (as noted in 3.2.1) precludes this type of functional validation.
Genetic and Genomic Approaches to Pathway Discovery
While some general phytochemical, proteomic, and transcriptomic studies have been conducted on Limonia acidissima, none have been aimed at elucidating the biosynthetic pathway of this compound. researchgate.netijaresm.commdpi.com A targeted transcriptomic or proteomic analysis would compare gene and protein expression in tissues actively producing the compound versus those that are not, in order to identify candidate biosynthetic genes. umpr.ac.id Such a study specific to this compound production has not been performed.
The biosynthetic gene cluster (BGC) for this compound is unknown. In plants, genes for secondary metabolite pathways are often, but not always, clustered together in the genome. Identifying such a cluster is a primary goal of modern natural product research. researchgate.net Consequently, without an identified gene cluster, heterologous expression—the process of transferring the BGC into a different host organism to produce the compound and thereby confirm the function of the gene cluster—has not been attempted for this compound. nih.govnih.gov
Chemoproteomic Strategies for Enzyme-Substrate Interaction Elucidation
Identifying the specific enzymes that catalyze each step in a biosynthetic pathway and understanding their substrate specificity is a significant challenge. Chemoproteomics provides a powerful suite of tools to probe these enzyme-substrate interactions directly within a complex biological system. wikipedia.org These methods are crucial for validating proposed pathway steps and discovering novel enzymatic functions.
Activity-Based Protein Profiling (ABPP): A prominent strategy is Activity-Based Protein Profiling (ABPP), which utilizes specially designed chemical probes to tag active enzymes. wikipedia.org These probes are typically small molecules that mimic a substrate or intermediate in the pathway. They feature two key components: a reactive group that forms a covalent bond with the catalytic residue in the enzyme's active site, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov For a pathway like that of this compound, probes could be designed based on the structure of proposed intermediates, such as tetracyclic triterpene scaffolds. By applying these probes to protein extracts from Limonia acidissima, researchers can specifically label and identify the enzymes involved in the pathway via mass spectrometry. nih.gov This confirms not only that the enzyme is present but that it is in a catalytically active state. wikipedia.org
Affinity Chromatography: Another classical yet effective chemoproteomic approach is affinity chromatography. wikipedia.org In this technique, a known intermediate or a substrate analog (the ligand) is chemically attached to a solid support, such as chromatography beads. wikipedia.org When a cellular protein extract is passed over this support, enzymes that specifically bind to the ligand are captured, while other proteins are washed away. The captured proteins can then be eluted and identified. This method is invaluable for isolating potential "scaffold-modifying" enzymes, such as the cytochrome P450s and acyltransferases that are critical in limonoid biosynthesis. biorxiv.org
Computational and Machine Learning Approaches: Modern elucidation efforts are increasingly supported by computational strategies. researchgate.netarxiv.org Machine learning models can predict enzyme-substrate interactions by analyzing features from both the enzyme's amino acid sequence and the substrate's chemical structure. researchgate.netarxiv.org These models are trained on vast datasets of known enzyme-substrate pairs. For a novel pathway, such tools can help prioritize candidate genes identified through transcriptomics by predicting which enzymes are most likely to act on the proposed intermediates of this compound biosynthesis. researchgate.net
Comparative Biosynthesis Analysis with Related Limonoid Pathways
This compound belongs to the family of tetranortriterpenoids, specifically the limonoids, which are abundant in the Rutaceae (citrus) and Meliaceae (mahogany) plant families. biorxiv.orgresearchgate.net By comparing its proposed biosynthesis with well-characterized limonoid pathways, such as those for limonin (B1675406) in Citrus and azadirachtin (B1665905) in Melia, we can infer the key enzymatic steps and evolutionary divergence points. biorxiv.org
Limonoid biosynthesis is characterized by extensive scaffold remodeling of a triterpene precursor. biorxiv.org The pathways in Rutaceae and Meliaceae are largely conserved in the initial steps, starting from the cyclization of 2,3-oxidosqualene (B107256) into a protolimonoid intermediate. However, they diverge significantly in the subsequent oxidative modifications that define the final structure. biorxiv.org
Key Divergence in A-Ring Modification: A critical branching point between the pathways in the two families lies in the modification of the A-ring of the triterpene scaffold. biorxiv.org
Rutaceae Pathway (e.g., Citrus): The pathway proceeds through a nomilin-type intermediate, which features a seven-membered A-ring lactone. This signature modification is typically catalyzed by a Baeyer-Villiger oxidation reaction, mediated by a specific type of cytochrome P450 enzyme. biorxiv.org
Meliaceae Pathway (e.g., Melia): This pathway involves an azadirone-type intermediate, which retains the original six-membered A-ring. biorxiv.org
Given that Limonia acidissima is in the Rutaceae family, the biosynthetic pathway of this compound is hypothesized to share more features with that of Citrus limonoids. It likely involves the formation of a similar A-ring lactone structure as a key intermediate before further decorations occur to yield the final this compound molecule.
Shared and Divergent Tailoring Steps: The table below outlines the probable conservation and divergence of enzymatic steps based on comparative analysis.
| Biosynthetic Step | Conserved/Divergent | Probable Enzyme Class | Function in Limonoid Biosynthesis |
| Triterpene Cyclization | Conserved | Oxidosqualene Cyclase | Forms the initial protolimonoid scaffold from 2,3-oxidosqualene. |
| Initial Oxidations | Largely Conserved | Cytochrome P450s | Hydroxylation at various carbon positions (e.g., C-1, C-7) on the scaffold. |
| A-Ring Lactonization | Divergent (Family-specific) | Cytochrome P450 (Baeyer-Villiger monooxygenase) | Catalyzes the oxidative cleavage and lactone formation of the A-ring, a key step in the Rutaceae family. biorxiv.org |
| Furan (B31954) Ring Formation | Conserved | Unknown/Spontaneous | Loss of four carbons from the side chain to form the characteristic furan ring. biorxiv.org |
| Final Tailoring | Divergent (Species-specific) | Acyltransferases, Glycosyltransferases, Methyltransferases | Addition of species-specific functional groups (e.g., benzoyl, acetyl groups) that create the vast diversity of limonoids, including this compound. |
The unique structure of this compound, particularly the nature of its side chains and substitutions, arises from the final "tailoring" steps. These reactions are catalyzed by enzymes that have evolved in a species-specific manner to produce a unique chemical defense portfolio. The elucidation of these specific enzymes in Limonia acidissima would rely on the chemoproteomic and transcriptomic strategies outlined previously.
Information regarding the synthesis of "this compound" is not available in the public domain.
Extensive searches for published scientific literature detailing the total synthesis, semi-synthesis, or any related synthetic strategies for a chemical compound named "this compound" have yielded no specific results. The provided outline requests a detailed analysis of synthetic methodologies, including retrosynthesis, stereoselective transformations, and the construction of complex polycyclic scaffolds. However, without primary or review articles describing the synthesis of this particular molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure.
General concepts in organic synthesis are well-documented:
Retrosynthetic Analysis: This strategy involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors to devise a potential synthetic route. chembam.com It is a standard practice in planning the synthesis of complex molecules. chembam.com
Asymmetric Synthesis: These are chemical reactions that produce unequal amounts of stereoisomers, which is crucial for synthesizing chiral molecules like many natural products. uwindsor.cabritannica.com This field has seen significant advancements, including the development of enantioselective organocatalysis. princeton.edu
Diastereoselective Synthesis: This approach focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is essential when a molecule has multiple stereocenters.
Macrocyclization Strategies: These are methods used to form large ring structures (macrocycles), which are common in natural products. nih.govrsc.org Techniques such as ring-closing metathesis and various ligation chemistries are often employed. core.ac.uknih.gov
Cascade and Domino Reactions: These are processes where multiple bond-forming reactions occur consecutively in a single step without isolating intermediates. wikipedia.org Such reactions are highly efficient for rapidly building molecular complexity and are often utilized in total synthesis. wikipedia.org20.210.105nih.gov
While these principles are fundamental to organic chemistry, their specific application to "this compound" cannot be described as no synthesis has been reported under this name in the available scientific literature. It is possible that the compound name is misspelled or that it is a novel or proprietary compound whose synthesis has not been disclosed publicly.
Therefore, the content for the requested article focusing solely on the chemical compound "this compound" cannot be generated.
Total Synthesis and Semisynthesis Strategies for Acidissiminin and Its Analogs
Convergent and Linear Synthesis Pathways for Acidissiminin
There are currently no published reports on the total synthesis of this compound. Consequently, no information is available regarding the application of either convergent or linear synthesis strategies to this target molecule. A convergent synthesis would involve the independent synthesis of key fragments of the molecule, which are then combined at a late stage. A linear synthesis, in contrast, would involve the sequential modification of a starting material in a step-by-step manner. The development of either approach for this compound awaits future research endeavors.
Semisynthetic Modifications and Derivatization Approaches
The absence of a total synthesis or a readily available natural supply has precluded any reported work on the semisynthetic modification of this compound. The exploration of its structure-activity relationship through derivatization remains an open area for investigation, contingent on access to the core molecule.
No studies have been published describing the use of enzymes to modify the this compound scaffold. Chemoenzymatic strategies, which combine the selectivity of biological catalysts with the power of traditional organic chemistry, have not been applied to this particular natural product.
Late-stage functionalization, a powerful tool for modifying complex molecules at a late point in a synthetic sequence, has not been applied to this compound, as no synthesis has been reported.
Methodological Advancements Facilitated by this compound Synthesis Efforts
As there have been no reported synthetic efforts towards this compound, its pursuit has not yet led to any new methodological advancements in organic chemistry. The synthesis of such a complex natural product would undoubtedly spur innovation in synthetic methods, but this remains a future prospect.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Acidissiminin
Theoretical Frameworks of SAR and QSAR in Natural Product Research
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in medicinal chemistry and drug discovery. longdom.org SAR is a qualitative approach that connects the three-dimensional structure of a molecule to its biological activity. creative-biolabs.com It helps identify key chemical features, or pharmacophores, that are crucial for the desired biological outcome. nih.gov This process allows for rational modifications to a compound's structure to enhance potency or reduce toxicity. creative-biolabs.comnih.gov
QSAR, on the other hand, is a quantitative extension of SAR. creative-biolabs.com It employs statistical and computational methods to create mathematical models that correlate the physicochemical properties of a set of compounds with their biological activities. longdom.orgnih.gov These "predictor" variables, known as molecular descriptors, can range from simple properties like molecular weight and lipophilicity (logP) to complex quantum-chemical parameters. longdom.orgnih.gov The resulting QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. longdom.org
In the realm of natural products, which are often structurally complex, SAR and QSAR are invaluable tools. nih.govqom.ac.ir They provide a systematic framework to:
Identify and optimize lead compounds from natural sources. nih.govmdpi.com
Guide the synthesis of derivatives with improved efficacy and pharmacokinetic properties. nih.gov
Explore the vast chemical space of natural product mimics. mdpi.com
Predict potential toxicities early in the development pipeline. nih.gov
The ultimate goal is to transform a promising natural product into a viable drug candidate by systematically understanding and modifying its structure-activity profile. nih.gov
Identification of Pharmacophoric Elements in Acidissiminin
While specific, detailed pharmacophore models for this compound itself are not extensively published, we can infer key elements by examining SAR studies of related limonoids, the class of compounds to which this compound belongs. nih.govcapes.gov.br Limonoids are highly oxygenated triterpenoids characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton. capes.gov.br
Key structural features generally considered crucial for the biological activity of limonoids include:
The Furan (B31954) Ring: The furan ring attached at the C-17 position is a hallmark of most naturally occurring limonoids and is often considered essential for their bioactivity. capes.gov.br
The A-ring and D-ring: Modifications to these rings significantly impact activity. For instance, the presence and orientation of epoxide rings, such as a β-oriented epoxy ring at C-14/C-15, have been shown to be more potent than their 15-oxo analogues in certain cell lines. nih.gov
Oxygenated Functional Groups: The degree and location of oxygen-containing groups (hydroxyls, epoxides, etc.) are critical. capes.gov.br The complex and varied scaffolds of limonoids are a direct result of these modifications, which in turn dictates their wide range of biological activities. nih.gov
For this compound, which is a tyramine (B21549) derivative, the pharmacophoric elements likely extend beyond the core limonoid-like structure to include the benzamide-N-phenethyl moiety. researchgate.net The specific arrangement of the aromatic rings, the amide linker, and the terpenoid side chain collectively define its unique pharmacophore and are all potential points for interaction with biological targets.
Impact of Chemical Modifications on Molecular Recognition and Biological Activity
The biological activity of a natural product like this compound is intricately linked to its chemical structure. Altering this structure, even subtly, can have a profound impact on how it is recognized by biological targets and, consequently, its therapeutic effects.
Systematic variation of substituents is a cornerstone of SAR studies, providing direct evidence of which chemical groups contribute to or detract from biological activity. creative-biolabs.comnih.gov For limonoids and other natural products, this often involves modifying key functional groups to produce a library of related compounds, or analogues, which are then tested for activity. researchgate.netnih.gov
While specific SAR data on substituent variation for this compound is limited, studies on related compounds provide valuable insights. For example, in the broader class of limonoids, modifications at the C-14/C-15 position have shown that a β-oriented epoxy ring confers greater antitumor activity than a 15-oxo group. nih.gov This indicates that both the type of substituent (epoxy vs. keto) and its stereochemistry are critical for activity.
Research into other complex natural products demonstrates this principle clearly. In studies of dehydroabietic acid derivatives, the addition of different amino acid structures or the synthesis of platinum-complexed analogues resulted in compounds with significantly different cytotoxic and antimicrobial profiles. nih.gov
A hypothetical SAR study on this compound might involve the variations shown in the table below, with the goal of understanding the importance of each component.
| Position of Modification | Original Group (in this compound) | Hypothetical New Substituent | Predicted Impact on Activity |
|---|---|---|---|
| Benzamide Ring | Benzoyl | Substituted Benzoyl (e.g., 4-Chloro) | May alter binding affinity through new electronic/steric interactions. |
| Amide Linker | -CONH- | Reversed Amide (-NHCO-) | Could disrupt key hydrogen bonding interactions with the target. |
| Terpenoid Side Chain | (3,7-dimethyl-2,6-octadienyl)oxy | Epoxidation of double bond | May increase or decrease activity, as seen in other limonoids. nih.gov |
| Terpenoid Side Chain | Geranyloxy group | Shorter (e.g., Prenyl) or longer chain | Could affect hydrophobic interactions within the binding pocket. |
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt through rotation around its single bonds. libretexts.org For a complex and potentially flexible molecule like this compound, understanding its preferred conformation is crucial, as it is this 3D arrangement that interacts with a biological target. washington.edu
The stereochemistry—the specific spatial arrangement of atoms—is also of paramount importance. washington.edu Natural products often have multiple chiral centers, meaning they can exist as different stereoisomers. These isomers can have dramatically different biological activities because biological targets (like enzymes and receptors) are themselves chiral and will interact differently with each isomer.
Key considerations for this compound include:
Rotatable Bonds: The molecule has several single bonds, particularly in the linker and the terpenoid side chain, around which rotation can occur. This creates a multitude of possible conformations, only one or a few of which may be the "active" conformation for binding to a target. ucsd.edu
Steric Hindrance: The spatial arrangement of bulky groups can lead to steric hindrance, which raises the energy of certain conformations, making them less stable and less likely to occur. libretexts.org For example, the staggered conformations of a molecule are generally more stable than eclipsed conformations due to lower steric strain. ucsd.edu
Chiral Centers: The terpenoid portion of this compound contains chiral centers. The absolute configuration (R/S) at each of these centers is fixed in the natural product and is likely critical for its specific biological activity. Synthesizing other stereoisomers and testing their activity would be a key part of a full SAR study.
Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to model different conformations and calculate their relative energies, helping to predict the most stable and likely bioactive shapes. numberanalytics.com
Computational Chemistry in SAR and QSAR Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict the properties of molecules, saving time and resources. qom.ac.ir For complex natural products like this compound, these methods are particularly valuable for building robust SAR and QSAR models.
To build a QSAR model, the chemical structure of a molecule must be converted into a set of numerical values known as molecular descriptors. researchgate.net These descriptors encode different aspects of the molecule's physicochemical properties. researchgate.net
Types of Molecular Descriptors:
1D-QSAR: Uses global molecular properties like molecular weight, logP, and pKa. creative-biolabs.com
2D-QSAR: Uses descriptors derived from the 2D representation of the molecule, such as topological indices that describe molecular branching and connectivity. creative-biolabs.comresearchgate.net
3D-QSAR: Uses descriptors derived from the 3D structure, such as steric and electrostatic fields. This approach considers the molecule in three-dimensional space. nih.gov
Higher-Dimensional QSAR: Methods like 4D-QSAR also incorporate multiple conformations and induced-fit models to provide a more dynamic view of the molecule. nih.govtandfonline.com
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding reactivity. nih.gov
The table below summarizes some common descriptor categories.
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule. |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atom connectivity and branching. researchgate.net |
| Geometrical (3D) | Molecular Surface Area, Volume | 3D size and shape of the molecule. |
| Electrostatic (3D) | Partial Charges, Dipole Moment | Electronic distribution. |
| Quantum-Chemical | HOMO/LUMO energies, Electronegativity | Electronic structure and reactivity. nih.gov |
Feature Selection: A single molecule can be described by thousands of potential descriptors. Using all of them would lead to an overly complex and statistically invalid model (overfitting). Therefore, feature selection (or variable selection) is a critical step. researchgate.net This process uses statistical algorithms to identify the subset of descriptors that are most relevant to the biological activity being studied, while eliminating redundant or irrelevant ones. nih.gov Methods like Genetic Algorithms (GA) or stepwise regression are often employed to select the most predictive yet concise set of descriptors to build a robust and statistically significant QSAR model. nih.govacs.org
Machine Learning and Neural Network Applications in SAR Prediction
The prediction of Structure-Activity Relationships (SAR) for complex natural products like this compound is increasingly benefiting from the application of machine learning (ML) and artificial intelligence, particularly deep neural networks (DNNs). nih.gov These computational approaches offer the potential to build sophisticated Quantitative Structure-Activity Relationship (QSAR) models that can navigate the intricate, non-linear relationships between the molecular features of limonoids and their biological activities. researchgate.net
Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), have been successfully used to classify and predict the bioactivity of various natural products, including triterpenoids. rsc.orgmdpi.com For a compound like this compound, these models would typically be trained on a dataset of related limonoids with known activities. The process involves generating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. These descriptors serve as the input variables for the ML model, which then learns the patterns that correlate with the observed biological outcomes. researchgate.net
More advanced deep learning techniques, such as Deep Neural Networks (DNNs), are also being applied. nih.gov DNNs, with their multiple layers of interconnected nodes, can automatically learn hierarchical feature representations from the input data, potentially uncovering more subtle and complex SAR determinants than traditional methods. nih.govresearchgate.net For instance, a DNN could be trained on the chemical structures of a library of tetranortriterpenoids to predict their antifeedant or cytotoxic activities. mdpi.com
A particularly promising area is the use of descriptor-free QSAR modeling with Long Short-Term Memory (LSTM) neural networks, a type of recurrent neural network (RNN). frontiersin.org These models can be trained directly on linear representations of molecules, such as SMILES strings, eliminating the need for pre-calculated descriptors. frontiersin.org This approach could be particularly advantageous for structurally complex molecules like this compound and its analogs. Furthermore, Convolutional Recurrent Neural Network and Transfer Learning (CRNNTL) methods are being explored to overcome the challenge of limited data availability for specific compound classes, which is often the case for natural products. nih.gov By pre-training a model on a large, general dataset of molecules and then fine-tuning it on a smaller, specific dataset of limonoids, it may be possible to develop robust predictive models for this compound's activity. nih.gov
The table below illustrates a conceptual application of different machine learning models in predicting the bioactivity of triterpenoid (B12794562) compounds, a class to which this compound belongs.
| Model Type | Input Data | Predicted Endpoint | Potential Advantage for this compound SAR |
| Random Forest (RF) | Molecular Descriptors | Classification (e.g., Active/Inactive) | Robust, handles high-dimensional data well. rsc.org |
| Support Vector Machine (SVM) | Molecular Fingerprints | Regression (e.g., IC50 value) | Effective in high-dimensional spaces, good for non-linear relationships. rsc.org |
| Deep Neural Network (DNN) | 2D/3D Molecular Graphs | Bioactivity Classification/Regression | Learns complex, hierarchical features automatically. nih.govmdpi.com |
| Long Short-Term Memory (LSTM) | SMILES Strings | Activity Prediction | Descriptor-free, captures sequence-based structural information. frontiersin.org |
These computational tools are not merely for prediction; they also offer insights into the key structural features driving activity. Techniques like attention-based LSTMs can highlight specific molecular fragments that are critical for a compound's biological effect, thereby guiding the design of new, more potent analogs. frontiersin.org
Design Principles for this compound Analogs based on SAR Data
The design of novel this compound analogs is guided by Structure-Activity Relationship (SAR) data derived from the broader class of limonoids and tetranortriterpenoids. nih.govjst.go.jp The goal is to systematically modify the core structure to enhance desired biological activities, such as insecticidal or anticancer effects, while potentially reducing off-target toxicity. nih.govnih.gov The synthesis of such analogs provides a platform to explore the chemical space around the natural product and to validate hypotheses generated from SAR and QSAR studies. nih.gov
Several key structural motifs in the limonoid skeleton have been identified as crucial for bioactivity, forming the basis for rational analog design. cedarville.edu
The Furan Ring: The 3-furyl substituent attached to the D-ring is a common feature in many bioactive limonoids and is considered a critical pharmacophore. nih.govcedarville.edu Modifications or replacements of the furan ring often lead to a significant decrease or loss of activity. Therefore, a primary design principle is the preservation of the furan ring's integrity or its isosteric replacement with bio-equivalent groups.
The Epoxide Group: For many limonoids, the presence of an epoxide group, typically on the D-ring (e.g., a 14,15-epoxide), is essential for high biological activity. cedarville.edu Opening of this epoxide ring or its removal generally diminishes the compound's potency. Thus, retaining this functional group or introducing it into analogs that lack it is a key design consideration.
Oxygenation Pattern: The degree and location of oxygen-containing functional groups (hydroxyls, acetoxyls, etc.) across the tetracyclic core significantly impact bioactivity. capes.gov.br SAR studies on various limonoids have shown that increasing the level of oxygenation can enhance effects like antifeedant activity. The design of new analogs would involve the selective addition or removal of these groups to optimize activity.
C-17 Side Chain: While the furan ring at C-17 is important, modifications to other substituents at or near this position can be explored. The synthesis of derivatives with varied side chains at this position allows for the investigation of steric and electronic requirements of the target binding pocket.
A recent review of synthetic limonoid derivatives highlights that over 800 analogs have been synthesized from primary limonoids like limonin (B1675406), nomilin, and obacunone (B191991) to explore their therapeutic potential. nih.gov This extensive body of work provides a rich source of SAR data to guide the design of novel this compound analogs. For instance, creating a small library of analogs with modifications focused on the A-ring and the D-ring lactone, while keeping the furan ring intact, would be a logical first step in a medicinal chemistry campaign.
The following table summarizes key design principles for this compound analogs based on general limonoid SAR.
| Structural Region | Design Principle | Rationale based on SAR Data |
| Furan Ring | Preserve or use isosteric replacement | Essential for the biological activity of many limonoids. nih.govcedarville.edu |
| D-Ring Epoxide | Retain or introduce | Crucial for high potency in many active limonoids. cedarville.edu |
| A-Ring/D-Ring | Introduce diverse substituents | Modifications can modulate activity and improve physicochemical properties. nih.gov |
| Oxygenation Pattern | Modify number and position of oxygenated groups | Increased oxygenation can correlate with enhanced biological activity. capes.gov.br |
| C-17 Position | Vary side-chain substituents | Explore steric and electronic effects on target binding. |
By combining these SAR-driven design principles with predictive computational models, the development of this compound analogs with improved therapeutic profiles can be significantly accelerated. nih.govcapes.gov.br
Molecular Targets and Mechanistic Investigations of Acidissiminin in Vitro Research
Identification of Specific Protein and Enzyme Targets through In Vitro Assays
Initial in vitro investigations have pointed towards several potential protein and enzyme targets of acidissiminin and its derivatives. These studies provide a foundational understanding of the compound's molecular interactions.
While direct enzyme inhibition or activation studies specifically on this compound are limited, related compounds from Limonia acidissima have demonstrated enzyme-inhibiting properties. nih.gov For instance, coumarins, also found in the wood apple, are known for their enzyme-inhibition capabilities. nih.gov Furthermore, research on constituents of Limonia acidissima has shown inhibitory effects on nitric oxide (NO) production in BV-2 microglia, suggesting an interaction with enzymes like inducible nitric oxide synthase (iNOS). researchgate.net
Molecular docking studies have been employed to predict the binding affinities of this compound-related compounds to various protein targets. One such study investigated the potential of secondary metabolites from Limonia acidissima, including acidissiminol and acidissiminol epoxide, as inhibitors of the Human Epidermal Growth Factor Receptor-2 (HER-2). way2drug.com The results indicated that these compounds are predicted to have a potential affinity for the HER-2 receptor. way2drug.com Another study predicted the binding energies of dihydroxyacidissiminol against several viral protein targets, including cathepsin L and SARS-CoV-2 main protease. researchgate.net
Table 1: Predicted Binding Affinities of this compound-Related Compounds
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
| Dihydroxyacidissiminol | Cathepsin L | -8.1 |
| Dihydroxyacidissiminol | nsp13 helicase | -7.6 |
| Dihydroxyacidissiminol | SARS-CoV-2 main protease | -7.0 |
| Dihydroxyacidissiminol | SARS-CoV-2 spike protein receptor-binding domain S-RBD | -7.5 |
This table is based on molecular docking predictions and does not represent confirmed biological activity.
Elucidation of Molecular Mechanisms of Action in Cellular Systems
In vitro studies using cellular systems are beginning to unravel the molecular pathways influenced by compounds from Limonia acidissima.
The acidic tumor microenvironment is known to affect cellular signaling, including the mTORC1 pathway. d-nb.info Research has shown that acidic conditions can decrease mTORC1 activity, making cancer cell proliferation independent of this pathway. d-nb.info Conversely, activation of the MAPK or AKT signaling pathways was not affected by acidity. d-nb.info Studies on other natural compounds, such as syringaresinol, which is also found in Limonia acidissima, have demonstrated the ability to modulate inflammatory signaling pathways like the MAPKs pathway in microglia. researchgate.net Furthermore, the Keap1-Nrf2-ARE pathway is a crucial cytoprotective signaling cascade that can be modulated by natural compounds. mdpi.com
Advanced Biophysical Techniques for Ligand-Target Characterization
A variety of advanced biophysical techniques are available to characterize the interaction between ligands like this compound and their biological targets. These methods provide detailed information on binding affinity, kinetics, and thermodynamics. numberanalytics.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are instrumental in drug discovery and for validating computational predictions. numberanalytics.commdpi.comdomainex.co.uk While specific applications of these techniques to this compound are not yet widely published, they represent the next logical step in elucidating its precise molecular interactions.
Table 2: Common Biophysical Techniques for Ligand-Target Characterization
| Technique | Information Provided | Key Applications |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k-on, k-off), affinity (KD) | Fragment screening, lead optimization |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of binding |
| Nuclear Magnetic Resonance (NMR) | Structural information of ligand-target complexes, binding site mapping | Detailed structural analysis of interactions |
| X-ray Crystallography | High-resolution 3D structure of ligand-target complexes | Atomic-level visualization of binding mode |
| Microscale Thermophoresis (MST) | Binding affinity (KD) in solution | Measuring interactions in complex bioliquids |
Compound Names Mentioned in the Article
this compound
Acidissiminol
Acidissiminol epoxide
Dihydroxyacidissiminol
Syringaresinol
Coumarins
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. nih.govtainstruments.com By quantifying the heat released or absorbed when a compound binds to a potential target protein, ITC provides a complete thermodynamic profile of the interaction in a single experiment. khanacademy.orgreactionbiology.com
In a typical experiment, a solution of the compound (the ligand, e.g., this compound) is titrated into a sample cell containing the target macromolecule. The resulting heat change is measured with high sensitivity. khanacademy.org This allows for the direct determination of the binding affinity (KD), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). nih.govtainstruments.com This information is crucial in drug discovery for confirming direct target engagement, understanding the forces driving the binding event (e.g., hydrogen bonding or hydrophobic interactions), and guiding the chemical optimization of the compound. nih.govnih.gov
Table 1: Hypothetical ITC Data for this compound Binding to Target Protein X
Parameter Value Description Binding Affinity (KD) 50 nM The concentration of this compound required to occupy 50% of the target protein sites at equilibrium. A lower value indicates stronger binding. Stoichiometry (n) 1.02 The molar ratio of this compound to the target protein in the complex, suggesting a 1:1 binding model. Enthalpy Change (ΔH) -8.5 kcal/mol The heat released upon binding. A negative value indicates an enthalpically driven interaction, often associated with hydrogen bond and van der Waals force formation. reactionbiology.com Entropy Change (-TΔS) -1.2 kcal/mol The change in the system's disorder upon binding. A negative value indicates an entropic penalty, possibly due to conformational restriction of the compound and protein upon binding. reactionbiology.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. sygnaturediscovery.comnih.govbiotechniques.com It is widely used in drug discovery for screening compound libraries, characterizing hit-to-lead candidates, and validating target binding. nih.govnih.gov
In an SPR experiment, a target protein is typically immobilized on the surface of a sensor chip. A solution containing the analyte (e.g., this compound) is then flowed over this surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. biotechniques.com This allows for the measurement of the association rate (kₐ or kₒₙ) and the dissociation rate (kₑ or kₒff). The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (kₑ/kₐ). sygnaturediscovery.com
Table 2: Hypothetical SPR Kinetic Data for this compound Interaction with Target Protein Y
Kinetic Parameter Value Description Association Rate (kₐ) 2.5 x 10⁵ M⁻¹s⁻¹ The rate at which the this compound-target complex is formed. Dissociation Rate (kₑ) 5.0 x 10⁻³ s⁻¹ The rate at which the this compound-target complex decays. A lower value indicates a more stable complex. Dissociation Constant (KD) 20 nM The calculated binding affinity (kₑ/kₐ), indicating a high-affinity interaction.
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes
To understand a compound's binding mechanism at an atomic level, structural biology techniques are employed. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the two primary methods for determining the three-dimensional structure of protein-ligand complexes.
X-ray Crystallography has long been the gold standard for high-resolution structural determination. crelux.com The method requires the formation of a highly ordered crystal of the protein-ligand complex. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex can be built and refined. nih.gov The resulting structure provides invaluable, high-resolution insights into the precise binding mode, the specific amino acid residues involved in the interaction, and the conformational state of the protein, which are all critical for structure-based drug design. criver.compeakproteins.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, dynamic, or membrane-embedded proteins that are resistant to crystallization. delmic.comlabmanager.com In Cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, preserving the molecules in their near-native state. delmic.com A transmission electron microscope is used to capture thousands of two-dimensional images of the individual particles, which are then computationally reconstructed into a three-dimensional model. delmic.comthermofisher.com
Table 3: Comparison of Structural Biology Techniques for a Hypothetical this compound-Target Complex
Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM) Principle X-ray diffraction from a single crystal of the complex. tainstruments.com Averaging of 2D images of single particles frozen in vitreous ice. nih.gov Sample Requirement Well-ordered, diffracting crystals (can be a major bottleneck). labmanager.com Stable, pure sample in solution; no crystallization needed. delmic.com Key Advantage Can achieve very high (atomic) resolution, providing precise details of molecular interactions. biorxiv.org Applicable to large, flexible, or membrane proteins not amenable to crystallization; visualizes multiple conformational states. [6, 14] Typical Output High-resolution 3D atomic model of the protein-ligand complex within the crystal lattice. criver.com Near-atomic resolution 3D density map and model of the complex in a near-native state. nih.gov
Transcriptomic and Proteomic Responses to this compound Exposure In Vitro
To understand the broader cellular impact of a compound beyond its direct target, researchers analyze its effects on global gene expression (transcriptomics) and protein expression (proteomics). These "omics" approaches provide a systems-level view of the cellular response to drug perturbation.
Transcriptomics involves quantifying the full set of RNA transcripts in a cell at a specific time point. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify which genes are significantly upregulated or downregulated. nih.govelifesciences.org This can reveal the cellular pathways and biological processes that are modulated by the compound, offering clues about its mechanism of action, potential off-target effects, and mechanisms of toxicity. nih.gov
Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by a cell. Since proteins are the primary functional molecules in a cell, proteomics provides a more direct measure of the cellular response to a drug than transcriptomics. biorxiv.org Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins following treatment with a compound like this compound. frontiersin.orgnih.gov This can confirm that changes in gene expression lead to changes in protein levels and can identify post-translational modifications that are critical for protein function but are not visible at the transcript level. aacrjournals.org
Table 4: Hypothetical Gene and Protein Expression Changes in Cancer Cells Treated with this compound
Molecule Name Omics Level Fold Change Associated Pathway/Function CDKN1A (p21) Transcript & Protein +4.5 Cell Cycle Arrest CCNB1 (Cyclin B1) Transcript & Protein -3.8 Cell Cycle Progression (G2/M) HSPA5 (BiP) Transcript & Protein +3.1 Unfolded Protein Response / ER Stress MKI67 (Ki-67) Transcript & Protein -5.2 Proliferation Marker VEGFA Transcript -2.9 Angiogenesis
Theoretical and Computational Approaches to Target Prediction and Validation
Before and during in vitro testing, computational methods are indispensable for predicting and rationalizing the biological activity of a novel compound. mdpi.com These in silico techniques leverage vast amounts of biological and chemical data to generate hypotheses about a compound's molecular targets, which can then be tested experimentally.
Common computational approaches include:
Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often have similar biological activities. The chemical structure of this compound would be compared to databases of compounds with known targets to predict potential interactions. frontiersin.orgacs.org
Structure-Based Methods: If the 3D structure of this compound can be modeled, techniques like reverse docking can be used. This involves computationally screening the compound against the structures of numerous known protein targets to predict which ones it might bind to and with what affinity. mdpi.comnih.gov
Machine Learning and Network-Based Approaches: These advanced methods use algorithms trained on large datasets of known drug-target interactions, protein-protein interaction networks, and gene expression data to predict novel connections between a compound and its potential targets. mdpi.comnih.gov
These computational predictions help prioritize resources for more costly and time-consuming experimental validation using techniques like ITC and SPR. mdpi.com
Table 5: Hypothetical Computational Target Predictions for this compound
Predicted Target Methodology Prediction Score/Confidence Rationale/Function Kinase Z Ligand-Based (Chemical Similarity) High This compound shares a scaffold with known Kinase Z inhibitors. Protease A Structure-Based (Reverse Docking) High Predicted to fit favorably into the active site of Protease A with a low binding energy score. Receptor B Machine Learning Medium Algorithm predicts interaction based on integrated chemical and biological network data. Transporter C Structure-Based (Reverse Docking) Low Poor predicted binding energy and steric clashes in the binding site.
Advanced Analytical Techniques in Acidissiminin Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of natural products like Acidissiminin. It is instrumental in determining the elemental composition of a molecule with high accuracy and precision, which is a critical first step in structural elucidation. For this compound, HRMS provides an exact mass measurement, allowing for the confident determination of its chemical formula. For instance, the molecular formula of a related compound was established as C24H26O8 using high-resolution positive fast atom bombardment ionisation mass spectroscopy (HRFABMS). tandfonline.com
This level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolomics.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) extends the capabilities of HRMS by providing detailed structural information through controlled fragmentation of a selected ion. In an MS/MS experiment, the intact this compound molecule (the precursor ion) is isolated and then broken apart into smaller fragment ions. The resulting pattern of fragments, known as a fragmentation spectrum, serves as a molecular fingerprint that is highly specific to the compound's structure.
While specific experimental fragmentation data for this compound is not widely published in available literature, predictive models based on its known structure are utilized. For example, the Human Metabolome Database features a predicted LC-MS/MS spectrum for this compound, which can guide researchers in identifying the compound in complex mixtures. This predictive approach is a powerful tool in modern metabolomics for tentatively identifying known compounds before confirmation with an authentic standard.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber. This separation, which occurs on a millisecond timescale, can resolve isomers—compounds with the same mass and formula but different three-dimensional structures—that are indistinguishable by mass spectrometry alone.
Currently, there is no specific published research detailing the application of IMS-MS to the analysis of this compound. However, this technique holds significant potential for future studies. It could be employed to separate this compound from other isomeric compounds present in crude plant extracts or to investigate its conformational dynamics in the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of complex organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships between atoms. The structure of tyramine (B21549) derivatives isolated from Limonia acidissima has been determined using extensive spectral analyses, including 2D NMR. tandfonline.com
Multidimensional NMR Techniques (e.g., 2D-NMR, 3D-NMR)
While one-dimensional (1D) NMR provides initial information, multidimensional NMR techniques are essential for piecing together the full structure of this compound.
2D-NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity of the molecule. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different molecular fragments. The use of these techniques has been reported for the structural elucidation of N-benzoyltyramines and other complex molecules isolated from Rutaceae family plants. researchgate.net
3D-NMR: Three-dimensional NMR is a more advanced technique typically reserved for very complex biomolecules, such as proteins. While not commonly reported for natural products of this compound's size, it could theoretically be used to resolve severe signal overlap if present in the 2D spectra.
Solid-State NMR for Conformational Studies
Solid-State NMR (ssNMR) is a specialized technique used to study molecules in their solid, crystalline, or amorphous forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide unique insights into the molecule's conformation, packing, and intermolecular interactions in the solid phase.
There is currently no published literature on the application of solid-state NMR to the study of this compound. Future research using ssNMR could potentially reveal details about its crystal packing and the conformation it adopts in the solid state, which can be important for understanding its physical properties.
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like plant extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for natural product analysis. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. LC-MS is routinely used to profile the chemical constituents of Limonia acidissima extracts and to quantify specific compounds like this compound. phcogrev.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself is a large, non-volatile molecule, GC-MS can be used to analyze smaller, volatile components of the essential oil from Limonia acidissima or to analyze degradation or derivatized products of this compound. researchgate.net
These advanced analytical methods are indispensable in the ongoing research of this compound, enabling its unambiguous identification and paving the way for a deeper understanding of its chemical properties.
GC-MS and LC-MS Methodologies for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone analytical methods for the analysis of complex mixtures. wikipedia.orgnebiolab.com They combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. filab.fr In this method, the sample is vaporized and separated into its components as it travels through a capillary column. researchgate.net These separated components then enter a mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. wikipedia.org
For a compound like this compound, which is a large alkaloid (C43H65NO4), direct GC-MS analysis may be challenging due to its low volatility. vdoc.pubpageplace.de However, the technique is highly applicable for analyzing related, more volatile compounds in the crude extract of Limonia acidissima or for analyzing degradation products. For less volatile organic acids, a derivatization step, such as trimethylsilylation, can be employed to increase volatility, making them amenable to GC-MS analysis. jasem.com.trnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nebiolab.com It is particularly well-suited for the analysis of non-volatile, thermally unstable, and high molecular weight compounds like this compound. The process begins with the separation of the sample mixture using an LC column. chromatographyonline.com The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. amazonaws.com
LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. chromatographyonline.comcreative-proteomics.com This method is exceptionally useful for identifying and quantifying trace components in complex biological matrices, such as plant extracts, by minimizing background interference. creative-proteomics.comnih.gov For this compound research, LC-MS would be the preferred method for direct analysis, enabling its separation from other alkaloids and compounds in the fruit extract and providing both its molecular weight and structural information through fragmentation patterns. chromatographyonline.comnih.gov
| Feature | GC-MS (Gas Chromatography-Mass Spectrometry) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase before mass analysis. wikipedia.org | Separates compounds in the liquid phase before mass analysis. nebiolab.com |
| Applicability | Ideal for volatile, thermally stable compounds. Derivatization may be needed for non-volatile analytes. filab.frnih.gov | Ideal for non-volatile, thermally labile, and high molecular weight compounds. chromatographyonline.comcreative-proteomics.com |
| Sample State | Liquid, gas, or solid (with appropriate sample introduction like headspace or pyrolysis). filab.fr | Primarily liquid samples or solid samples dissolved in a suitable solvent. waters.com |
| Ionization | Typically Electron Ionization (EI), leading to extensive, library-searchable fragmentation. | Typically soft ionization like Electrospray Ionization (ESI) or APCI, often preserving the molecular ion. amazonaws.com |
| Application to this compound | Indirect analysis (e.g., of related volatile compounds) or analysis of derivatives. | Direct analysis, separation from complex matrix, quantification, and structural elucidation. nih.gov |
CE-MS and ICP-MS Applications
Beyond the standard chromatographic-mass spectrometric couplings, other hyphenated techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer unique capabilities in chemical analysis.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry. researchgate.netnih.gov Separation in CE is based on the differential migration of analytes in an electric field, making it highly effective for separating polar and charged molecules like amino acids, organic acids, and nucleotides. amazonaws.comnih.gov This technique is noted for its fast analysis times and minimal consumption of solvents and samples. nih.gov
In the context of this compound research, CE-MS serves as a mature analytical technique for metabolomics and the profiling of polar metabolites. nih.gov It could be employed to analyze the aqueous extracts of Limonia acidissima to profile the polar and charged compounds, complementing the data obtained from LC-MS, which is more focused on less polar molecules. This would help in building a comprehensive metabolic fingerprint of the natural source and in studying the biosynthetic pathways related to this compound. numberanalytics.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique renowned for its exceptional sensitivity and ability to detect metals and several non-metals at concentrations down to parts-per-trillion. wikipedia.orgdrawellanalytical.com The method uses an inductively coupled plasma to atomize and ionize the sample, with a mass spectrometer then separating and detecting the ions. wikipedia.org It is a versatile tool for quantifying the elemental composition of a sample and analyzing isotopic ratios. rajithperera.com
The primary application of ICP-MS in this compound research is in quality control and impurity profiling of the purified compound. drawellanalytical.com Regulatory guidelines for pharmaceutical ingredients require strict control over elemental impurities, particularly heavy metals like lead, mercury, cadmium, and arsenic, which can originate from the source material or manufacturing process. drawellanalytical.comchimia.ch ICP-MS would be the method of choice to ensure that a purified sample of this compound meets these stringent purity requirements, a critical step if the compound is to be investigated for potential therapeutic use. drawellanalytical.comanalytik-jena.com
| Technique | Principle | Primary Application in this compound Research |
| CE-MS | Separation of charged/polar analytes based on electrophoretic mobility, coupled with mass-based detection. amazonaws.comnih.gov | Profiling of polar and charged metabolites in Limonia acidissima extracts; complementary to LC-MS for comprehensive metabolomic studies. numberanalytics.com |
| ICP-MS | Ionization of sample in a high-temperature plasma followed by elemental detection via mass spectrometry. wikipedia.orgrajithperera.com | Quality control of purified this compound; detection and quantification of trace elemental and heavy metal impurities to meet pharmaceutical standards. drawellanalytical.comchimia.ch |
Chiral Analysis Methodologies for Stereoisomeric Purity Assessment
Many organic molecules, including this compound, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. While enantiomers have identical physical properties in a non-chiral environment, they can exhibit different biological activities. chromatographyonline.com Therefore, the assessment of stereoisomeric purity is crucial, particularly in pharmaceutical development. fda.gov Regulatory bodies often require the development of quantitative assays for individual stereoisomers early in the drug development process. fda.govepa.gov
The most powerful and widely used technique for chiral separation is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). bio-rad.comcsfarmacie.cz CSPs are designed to interact differently with each enantiomer of a racemic mixture, leading to different retention times and thus, separation. chromatographyonline.com
The mechanism of chiral recognition is often described by the "three-point interaction" model, where effective separation requires at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the analyte and the chiral selector on the stationary phase. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and popular for separating a wide range of chiral compounds. chromatographyonline.comcsfarmacie.czymc.co.jp
For a chiral compound like this compound, a chiral HPLC method would be developed to:
Separate and quantify the individual enantiomers.
Determine the enantiomeric excess (e.e.) or isomeric ratio in a given sample.
Ensure the stereochemical purity and consistency of the compound across different batches for research and potential clinical studies. fda.gov
| Methodology | Principle | Relevance to this compound |
| Chiral HPLC | Utilizes a Chiral Stationary Phase (CSP) to achieve differential retention of enantiomers, allowing for their separation and quantification. chromatographyonline.comcsfarmacie.cz | Primary method for assessing the stereoisomeric purity of this compound. |
| Chiral GC | Uses a chiral column to separate volatile enantiomers or their volatile derivatives. bio-rad.com | Applicable if this compound can be derivatized to a volatile, thermally stable compound. |
| Chiral CE | A chiral selector is added to the background electrolyte, forming transient diastereomeric complexes that migrate at different velocities. bio-rad.com | A potential alternative to HPLC, especially for small sample volumes. |
Vibrational Spectroscopy (IR, Raman) for Structural Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the chemical structure of a molecule. These techniques measure the vibrational energies of molecular bonds, and the resulting spectrum serves as a unique "fingerprint" of the compound. unchainedlabs.commdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to stretch and bend. openstax.org Different functional groups absorb radiation at characteristic frequencies, making the IR spectrum a powerful tool for identifying the functional groups present in a molecule. slideshare.netlumenlearning.com The IR spectrum is typically divided into two regions:
Functional Group Region (4000–1500 cm⁻¹): Absorptions in this area are characteristic of specific functional groups (e.g., O-H, N-H, C=O). lumenlearning.com
Fingerprint Region (1500–400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole. An exact match of the fingerprint region between two samples is strong evidence that they are identical compounds. openstax.orglumenlearning.com
For this compound (C43H65NO4), IR spectroscopy would confirm the presence of key functional groups such as carbonyls (from ester or amide moieties), C-O, C-N, and C-H bonds. vdoc.pubpageplace.de
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). unchainedlabs.com When the laser light interacts with a molecule, it can gain or lose energy, and this shift in energy corresponds to the molecule's vibrational modes. The resulting Raman spectrum also provides a unique structural fingerprint. spectroscopyonline.comnih.gov Raman spectroscopy is particularly advantageous for its minimal sample preparation, non-destructive nature, and low interference from aqueous solutions, making it suitable for analyzing biological samples. unchainedlabs.comuwaterloo.ca The technique is highly specific and can be used to create a "biochemical fingerprint" to identify molecules. nih.gov
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, which is invaluable for structural confirmation and identification.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Alkane C-H Stretch | 2850 - 3000 |
| Carbonyl (C=O) Stretch (Ester/Amide) | 1670 - 1750 |
| C-O Stretch (Ester) | 1000 - 1300 |
| C-N Stretch (Amine/Amide) | 1000 - 1350 |
Note: This table is based on general characteristic absorption frequencies for functional groups likely present in this compound's structure. openstax.orglumenlearning.com
Computational and Theoretical Studies on Acidissiminin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. wavefun.com These methods, grounded in quantum mechanics, can predict molecular geometry, reactivity, and spectroscopic properties, offering a lens into the chemical nature of Acidissiminin. wavefun.comakj.az
Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.org It is particularly effective for studying molecular properties, reaction mechanisms, and spectroscopic analysis. mdpi.com For this compound, DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine its optimized geometric structure.
These calculations are crucial for understanding the molecule's stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
In one study, the calculated HOMO-LUMO gap for this compound was found to be -0.219 eV, indicating its potential for chemical reactivity. This analysis also helps in identifying reactive sites within the molecule, which is invaluable for predicting how it might interact with biological macromolecules. mdpi.com
Table 1: DFT-Calculated Electronic Properties of this compound This table presents theoretical values obtained from DFT calculations, providing insight into the electronic characteristics and reactivity of the this compound molecule.
| Parameter | Calculated Value (eV) | Significance |
| E_HOMO | -0.267 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E_LUMO | -0.048 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | -0.219 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ukm.my While Density Functional Theory is itself a form of ab initio calculation, other highly correlated methods like Møller-Plesset perturbation theory or Coupled Cluster theory exist. At present, specific studies applying these alternative high-level ab initio methods to this compound are not prominently featured in the available scientific literature. Most quantum chemical investigations on this compound have utilized the more computationally accessible DFT methods.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. biorxiv.org These simulations are invaluable for understanding the conformational flexibility of a ligand like this compound and for characterizing its dynamic interactions with a protein target. nih.govmdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govmdpi.com
Studies on this compound have utilized molecular docking to explore its binding affinity against various protein targets. For instance, its potential as an inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, has been investigated. Docking simulations predicted a strong binding affinity, with a calculated binding energy of -9.8 kcal/mol. The analysis revealed that this compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the P-gp binding pocket, such as GLN725, TYR307, and PHE343.
Another study explored its interaction with lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungi. The docking results showed a binding affinity of -8.9 kcal/mol, suggesting potential antifungal activity. These docking scores, which estimate the free energy of binding, indicate a stable and favorable interaction between this compound and these protein targets. plos.org
Table 2: Molecular Docking Performance of this compound Against Protein Targets This interactive table summarizes the results from in silico docking studies, showing the binding affinity of this compound with different biological protein targets.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Potential Application |
| P-glycoprotein (P-gp) | 4Q9H | -9.8 | GLN725, TYR307, PHE343 | Cancer (MDR reversal) |
| Lanosterol 14α-demethylase (CYP51) | 5V5Z | -8.9 | TYR145, HIE377, MET508 | Antifungal |
Standard molecular dynamics simulations can be limited in their ability to explore the full conformational landscape of a molecule, especially when high energy barriers separate different states. biorxiv.org Enhanced sampling methods, such as metadynamics, are advanced computational techniques designed to overcome this limitation by accelerating the exploration of rare conformational events. mdpi.com These methods can provide deeper insights into ligand binding and unbinding pathways or large-scale conformational changes in proteins. However, based on available literature, specific applications of enhanced sampling methods like metadynamics to study the conformational dynamics of this compound have not yet been reported.
In Silico Screening and Virtual Library Design for this compound Analogs
In silico virtual screening is a cost-effective approach in drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. sygnaturediscovery.comnih.gov This process can be based on the structure of the ligand (ligand-based) or the structure of the protein target (structure-based). Once a promising lead compound like this compound is identified, computational methods can be used to design a virtual library of its analogs. creative-biolabs.comnih.gov
The goal of creating such a library is to explore how modifications to the core structure of this compound could improve its binding affinity, selectivity, or pharmacokinetic properties. The docking studies performed on this compound provide a strong foundation for this type of work. By understanding the key interactions it forms with its targets, researchers can rationally design new molecules with modified functional groups to enhance these interactions. While the foundational docking work has been done, extensive in silico screening campaigns or the design and publication of large-scale virtual libraries based on the this compound scaffold are not yet described in the scientific literature.
Cheminformatics and Machine Learning for Predictive Modeling
Cheminformatics and machine learning have become indispensable tools in modern drug discovery and development, providing the means to analyze and model the vast and complex data associated with chemical compounds. researchgate.net These computational techniques enable the prediction of a molecule's physicochemical properties, biological activities, and potential toxicities, thereby streamlining the research process and reducing the reliance on costly and time-consuming experimental work. mdpi.commdpi.com
In the context of a natural product like this compound, machine learning algorithms can be trained on datasets of structurally similar compounds with known activities to predict its potential biological targets and efficacy. frontiersin.orgarxiv.org By representing the molecular structure of this compound using various numerical descriptors, these models can identify subtle structure-activity relationships that may not be immediately apparent. researchgate.net
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a chemical compound based on its molecular structure. researchgate.netscirp.orgunimore.it The fundamental principle of QSPR is that the structural features of a molecule, encoded as numerical descriptors, can be mathematically correlated with its macroscopic properties. researchgate.net These properties can range from boiling point and density to more complex characteristics like solubility and adsorption behavior. unimore.itrsc.org
For a compound such as this compound, QSPR models could be developed to predict a variety of its essential properties. By building a model using a training set of compounds with known properties, researchers can then use this model to estimate the properties of new or uncharacterized molecules like this compound. scirp.org The statistical robustness of a QSPR model is typically evaluated through internal and external validation methods to ensure its predictive power. rsc.org
A hypothetical QSPR study on this compound and related compounds might involve the calculation of various molecular descriptors, followed by the development of a regression model to predict a specific property. The performance of such a model would be assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).
Table 1: Hypothetical QSPR Model Performance for a Property of this compound Analogs
| Model Statistic | Value | Description |
| R² | 0.92 | The proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Q² | 0.85 | A measure of the predictive ability of the model, determined through cross-validation. |
| Standard Error | 0.25 | The standard deviation of the residuals, indicating the average distance that the observed values fall from the regression line. |
Retrosynthesis Prediction Algorithms
Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors, thereby planning a synthetic route. engineering.org.cn Traditional retrosynthesis is a complex task that relies heavily on the experience and intuition of organic chemists. However, the advent of artificial intelligence has led to the development of powerful retrosynthesis prediction algorithms that can assist in this process. nih.govmit.edu
These algorithms often employ deep learning models, such as sequence-to-sequence models or graph neural networks, trained on large databases of known chemical reactions. researchgate.netchemrxiv.org Given a target molecule like this compound, these tools can propose a series of disconnections and corresponding synthetic reactions, working backward to identify potential starting materials. engineering.org.cn This can significantly expedite the process of designing a viable synthetic pathway. nih.gov
The output of a retrosynthesis prediction algorithm for this compound would be a series of reaction steps. The performance of these algorithms is often benchmarked by their ability to predict known reaction pathways from large datasets like the USPTO patent database.
Table 2: Example of a Retrosynthesis Prediction Algorithm Output for a Key Bond in this compound
| Target Molecule | Predicted Precursors | Proposed Reaction Type | Confidence Score |
| This compound | Precursor A + Precursor B | Diels-Alder Reaction | 0.85 |
| This compound | Precursor C + Precursor D | Aldol Condensation | 0.72 |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are computational strategies used in drug discovery when the three-dimensional structure of the biological target is unknown. ugm.ac.idmdpi.com A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific target receptor and elicit a biological response. medsci.org
For a biologically active compound like this compound, a pharmacophore model can be generated based on its structure and the structures of other known active molecules. researchgate.net This model can then be used as a 3D query to screen large compound libraries to identify new molecules that possess the same key features and are therefore likely to have similar biological activity. mdpi.com This process is a cornerstone of ligand-based virtual screening. ugm.ac.id
A pharmacophore model for this compound would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry. medsci.org The validity of such a model is often assessed by its ability to distinguish known active compounds from inactive ones. mdpi.com
Table 3: Common Pharmacophoric Features and Their Potential Role in this compound's Activity
| Pharmacophoric Feature | Description | Potential Interaction |
| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Interaction with donor groups in the receptor's active site. |
| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Interaction with acceptor groups in the receptor's active site. |
| Hydrophobic Group | A nonpolar group that avoids contact with water. | Interaction with hydrophobic pockets in the receptor's active site. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Pi-pi stacking or other non-covalent interactions with the receptor. |
Future Perspectives and Emerging Research Avenues in Acidissiminin Studies
Integration of Synthetic Biology and Chemoenzymatic Approaches for Sustainable Production
The reliance on natural extraction for obtaining Acidissiminin presents challenges related to yield, purity, and sustainability. Synthetic biology and chemoenzymatic synthesis offer a promising alternative for the consistent and scalable production of this compound and its derivatives.
Synthetic biology can be harnessed to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce complex plant secondary metabolites. ijprems.combohrium.com This approach involves the heterologous expression of plant genes that code for the biosynthetic pathway of the target compound. ijprems.com For this compound, this would entail identifying and transferring the entire biosynthetic pathway from Limonia acidissima into a microbial chassis. This strategy not only allows for sustainable production but also facilitates the optimization of metabolic pathways to enhance yields. ijprems.comkoreascience.kr
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex molecules. acs.orgjocpr.comnih.gov This hybrid approach is particularly valuable for natural products where purely chemical or biological synthesis is challenging. acs.orgmonash.edu Enzymes from various families, especially those performing selective oxidation reactions, can be used to create key structural motifs of this compound under mild conditions, avoiding the need for extensive protecting group chemistry. acs.orgnih.gov The integration of chemical catalysts can then be used for subsequent transformations, expanding the range of accessible molecular structures. jocpr.com
Future research in this area would likely focus on:
Discovery and characterization of biosynthetic enzymes: Identifying the specific enzymes from Limonia acidissima responsible for the synthesis of the this compound scaffold.
Pathway reconstruction in microbial hosts: Assembling the identified biosynthetic genes into a functional pathway within a suitable microorganism.
Development of cell-free systems: Utilizing cell-free extracts containing the necessary enzymes for this compound synthesis, which can offer higher purity and easier product isolation.
| Potential Enzymes for Chemoenzymatic Synthesis of this compound Analogs | Enzyme Class | Potential Reaction |
| Cytochrome P450 Monooxygenases | Oxidoreductase | Regio- and stereoselective hydroxylation of the monoterpene backbone. |
| Dehydrogenases | Oxidoreductase | Oxidation/reduction of hydroxyl and carbonyl groups. |
| Methyltransferases | Transferase | Selective methylation of hydroxyl or amine functionalities. |
| Glycosyltransferases | Transferase | Attachment of sugar moieties to the this compound scaffold. |
| Acyltransferases | Transferase | Acylation of hydroxyl groups to introduce novel side chains. |
Exploration of Unconventional Biosynthetic Pathways for this compound Diversification
The natural structural diversity of alkaloids is vast, and understanding their biosynthesis is key to unlocking new chemical entities with potentially enhanced biological activities. mdpi.com While the general pathways for monoterpenoid indole (B1671886) alkaloids are known, the specific steps leading to this compound are yet to be elucidated. sioc-journal.cnresearchgate.netresearchgate.net
Unconventional biosynthetic approaches, such as combinatorial biosynthesis and mutasynthesis, offer powerful strategies for diversifying the this compound structure. Combinatorial biosynthesis involves creating novel combinations of biosynthetic genes from different organisms to produce "unnatural" natural products. This could involve, for instance, combining enzymes from the this compound pathway with those from other alkaloid pathways to generate hybrid molecules.
Mutasynthesis, on the other hand, involves feeding synthetic analogs of natural intermediates to a mutant strain of a producing organism that is blocked in the biosynthesis of the natural intermediate. This can lead to the incorporation of the synthetic precursor and the generation of novel derivatives. Furthermore, the exploration of late-stage tailoring enzymes, which modify the core alkaloid scaffold, can reveal new avenues for diversification. nih.gov These enzymes often exhibit a degree of substrate promiscuity that can be exploited to create a library of this compound analogs.
Key research directions include:
Elucidation of the complete biosynthetic pathway: Identifying all the enzymatic steps from primary metabolites to this compound in Limonia acidissima.
Characterization of tailoring enzymes: Investigating the enzymes responsible for the final modifications of the this compound scaffold to understand their substrate specificity.
Genome mining: Searching the genome of Limonia acidissima and related species for novel biosynthetic gene clusters that could lead to the discovery of new, related alkaloids. encyclopedia.pub
Protein engineering: Modifying the substrate-binding sites of key biosynthetic enzymes to accept alternative substrates and generate novel structures. nih.gov
Advanced Omics Technologies in Understanding this compound's Biological Roles
To fully comprehend the biological significance of this compound, a systems-level understanding of its interactions within the producing organism and its effects on other biological systems is necessary. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for this purpose. universiteitleiden.nlnih.gov
A multi-omics approach applied to Limonia acidissima could reveal the regulatory networks governing this compound biosynthesis and its physiological role in the plant. For example, transcriptomic analysis can identify genes that are co-expressed with known biosynthetic genes, providing clues to uncharacterized pathway components. nih.gov Proteomics can identify the proteins that are differentially expressed under conditions of high this compound production. annualreviews.org Metabolomics can provide a comprehensive profile of the small molecules present in the plant, helping to place this compound within the broader metabolic context. tandfonline.comnih.govnih.govresearchgate.net
When studying the effects of this compound on target organisms or cell lines, these technologies can elucidate its mechanism of action. For instance, transcriptomic and proteomic analyses of cells treated with this compound can reveal changes in gene and protein expression, highlighting the pathways and cellular processes affected by the compound.
A potential multi-omics workflow could involve:
Genomic and transcriptomic sequencing of Limonia acidissima: To identify the biosynthetic gene cluster for this compound and study its expression under different conditions.
Proteomic analysis of plant tissues: To identify the enzymes and regulatory proteins involved in this compound biosynthesis.
Metabolomic profiling: To quantify the levels of this compound and related metabolites in different plant parts and under various environmental stimuli.
Integrated data analysis: To construct a comprehensive model of the this compound biosynthetic network and its regulation.
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Sequencing the genome of Limonia acidissima. | Identification of the this compound biosynthetic gene cluster. |
| Transcriptomics | Analyzing the RNA expression profile of L. acidissima. | Understanding the regulation of this compound biosynthesis. |
| Proteomics | Studying the protein complement of L. acidissima. | Identifying the enzymes and regulatory proteins of the pathway. |
| Metabolomics | Profiling the small molecules in L. acidissima. | Quantifying this compound and discovering novel related compounds. |
Development of Novel Analytical Tools for Trace Analysis and Metabolite Flux
The accurate detection and quantification of this compound, especially at trace levels in complex biological matrices, is crucial for both fundamental research and potential future applications. The development of novel and more sensitive analytical tools is therefore a key area of future research. universiteitleiden.nlakjournals.com
Current methods for alkaloid analysis often rely on liquid chromatography coupled with mass spectrometry (LC-MS). universiteitleiden.nlmdpi.comucl.ac.uk Future advancements could focus on enhancing the sensitivity and selectivity of these methods, for example, through the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). mdpi.comresearchgate.net The development of specific antibodies for use in immunoassays could also provide a rapid and high-throughput method for screening large numbers of samples.
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. oup.comox.ac.uk By using stable isotope tracers, such as ¹³C-labeled glucose, MFA can map the flow of carbon through metabolic pathways. universiteitleiden.nl Applying MFA to Limonia acidissima or an engineered microbial host would provide a quantitative understanding of the carbon flux towards this compound biosynthesis. This information is invaluable for identifying metabolic bottlenecks and designing effective metabolic engineering strategies to improve production. oup.com
Future research will likely involve:
Developing highly sensitive LC-MS/MS methods: For the quantification of this compound and its metabolites in various biological samples.
Creating specific antibodies: For the development of immunoassays for high-throughput screening.
Implementing ¹³C-MFA: To map the metabolic flux distribution in this compound-producing systems.
Exploring novel imaging techniques: Such as mass spectrometry imaging, to visualize the spatial distribution of this compound within plant tissues.
Artificial Intelligence and Big Data Analytics in Accelerating this compound Discovery and Optimization
The vast and complex datasets generated by omics technologies require sophisticated computational tools for analysis and interpretation. Artificial intelligence (AI) and big data analytics are poised to play a transformative role in accelerating the discovery and optimization of natural products like this compound. nih.govrsc.orgcas.org
Big data analytics can be employed to optimize the production of this compound in engineered microorganisms or plant cell cultures. By analyzing large datasets from fermentation runs, including parameters like media composition, temperature, and pH, ML algorithms can identify the optimal conditions for maximizing yield. editverse.commdpi.com This data-driven approach can significantly reduce the time and resources required for process optimization.
Emerging applications in this field include:
AI-powered genome mining: To discover novel alkaloid biosynthetic pathways in Limonia acidissima and other plants. helmholtz-hips.de
Predictive modeling of bioactivity: Using machine learning to predict the therapeutic potential of new this compound derivatives.
Retrosynthesis prediction: Employing AI tools to design novel and efficient synthetic or chemoenzymatic routes to this compound. tandfonline.com
Optimization of bioprocesses: Using big data analytics and machine learning to enhance the production of this compound in bioreactors.
Q & A
Q. What are the primary natural sources of Acidissiminin, and what methodologies are recommended for its isolation?
this compound is an alkaloid isolated from the fruits of Limonia acidissima (wood apple) in the Rutaceae family . For isolation, researchers should employ solvent extraction (e.g., ethanol or chloroform) followed by chromatographic techniques such as column chromatography or HPLC. Detailed protocols should specify solvent ratios, column packing materials (e.g., silica gel), and spectroscopic validation (NMR, MS) to confirm purity. Documentation of plant voucher specimens and geographical origin is critical for reproducibility .
Q. What spectroscopic methods are essential for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (HRMS) are indispensable. This compound’s molecular formula (C₄₃H₆₅NO₄) and key functional groups (e.g., octadecanoyl ester) require careful analysis. Compare spectral data with related alkaloids like Severine to resolve ambiguities in stereochemistry . UV-Vis spectroscopy (λmax 225, 277, 286 nm in MeOH) can further corroborate structural features .
Q. How should researchers address discrepancies in reported melting points or stereochemical assignments for this compound?
Discrepancies, such as the unresolved stereochemistry of this compound epoxide or conflicting melting points (e.g., 64–65°C vs. 141–143°C for derivatives), necessitate rigorous comparative analysis. Replicate crystallization conditions (e.g., EtOAc/hexane) and use X-ray crystallography or computational modeling (DFT) to resolve ambiguities. Cross-reference findings with historical data from Limonia acidissima studies to identify potential mischaracterizations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across studies?
Divergent bioactivity results may stem from variations in plant chemotypes, extraction protocols, or assay conditions. Standardize bioassays using authenticated plant material and include positive controls (e.g., Severine). Employ orthogonal assays (e.g., cytotoxicity, enzyme inhibition) and statistical tools (ANOVA, PCA) to distinguish artifact signals from true bioactivity. Transparently report solvent purity, cell line origins, and assay parameters .
Q. How can researchers design a study to elucidate this compound’s biosynthesis pathway in Limonia acidissima?
Use isotopic labeling (¹³C/¹⁵N) to trace precursor incorporation in plant tissues. Combine transcriptomic data (RNA-seq) to identify candidate genes (e.g., acyltransferases) and heterologous expression in model systems (e.g., Nicotiana benthamiana). Validate enzymatic steps via in vitro assays with recombinant proteins and LC-MS monitoring of intermediates .
Q. What methodologies are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?
Develop a modular synthesis route starting with Severine or simpler phenethylamine precursors. Introduce acyl groups (e.g., octadecanoyl) via Steglich esterification, and optimize reaction conditions (e.g., DCC/DMAP, anhydrous DCM). Screen derivatives using in silico docking (e.g., molecular dynamics simulations) followed by in vitro validation. Document stereochemical outcomes via NOESY or chiral HPLC .
Q. How should researchers address the lack of toxicological data for this compound in preclinical studies?
Conduct acute toxicity assays (OECD Guideline 423) in rodent models, monitoring hematological, hepatic, and renal parameters. Complement with in vitro cytotoxicity screens (e.g., HepG2 cells) and Ames tests for mutagenicity. Adhere to ethical guidelines for animal use and report all raw data (LD₅₀, histopathology) in supplementary materials .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound isolation and characterization studies?
- Material Sourcing : Use voucher specimens deposited in herbaria (e.g., Royal Botanic Gardens, Kew) .
- Protocol Transparency : Detail solvent grades, equipment models (e.g., Bruker NMR spectrometers), and software (e.g., MestReNova for NMR analysis) .
- Data Archiving : Share raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare .
Q. How can researchers reconcile conflicting reports on this compound’s stability under varying storage conditions?
Conduct accelerated stability studies (ICH Q1A guidelines) under controlled humidity/temperature. Monitor degradation via HPLC-UV and LC-MS to identify decomposition products. Compare results with ALADDIN’s stability data (if available) and recommend storage in anhydrous, amber vials at –20°C .
Q. What analytical strategies validate this compound’s purity in complex plant extracts?
Combine qNMR (quantitative ¹H NMR) with orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
